molecular formula C14H22N2O3 B6324157 H-D-Lys(Z)-ol CAS No. 661481-01-2

H-D-Lys(Z)-ol

Cat. No.: B6324157
CAS No.: 661481-01-2
M. Wt: 266.34 g/mol
InChI Key: VCIWOXCDTQASKH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Lys(Z)-ol, also known as N6-[(Phenylmethoxy)carbonyl]-D-lysine, is a protected amino acid derivative. It is characterized by its lysine amino acid backbone and a hydroxyl functional group. This compound is commonly used as a building block in peptide synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(Z)-ol typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of D-lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(Z)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected lysine derivatives, which are useful intermediates in peptide synthesis .

Scientific Research Applications

H-D-Lys(Z)-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Lys(Z)-ol involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with specific enzymes, leading to the formation or inhibition of peptide bonds. This interaction is mediated by the lysine backbone and the benzyloxycarbonyl group, which provide stability and specificity to the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Lys(Z)-ol is unique due to its specific protecting group, which provides stability and reactivity in peptide synthesis. The benzyloxycarbonyl group offers a balance between stability and ease of removal, making it a preferred choice in various synthetic applications .

Properties

IUPAC Name

benzyl N-[(5R)-5-amino-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWOXCDTQASKH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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